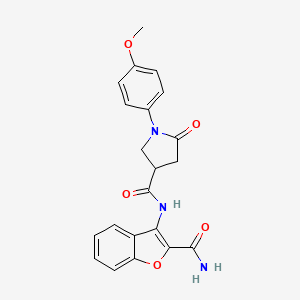![molecular formula C18H23N5O2 B2950430 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2320859-89-8](/img/structure/B2950430.png)
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that plays a significant role in various scientific domains. This compound features a unique structure, combining several functional groups, which makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic routes and reaction conditions: : The preparation of 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps:
Formation of 6-Cyclopropylpyridazin-3-ol: : This step typically involves the cyclization of precursors under specific conditions to produce the pyridazine ring with a cyclopropyl group.
Attachment of the piperidine ring: : A nucleophilic substitution reaction is employed to attach the piperidine ring via a methylene bridge, linking the oxygen of the pyridazine derivative.
Formation of 1,2-Dihydropyrazin-2-one: : This involves cyclizing the intermediate products under controlled conditions to form the pyrazinone ring. The reaction is typically catalyzed by strong bases or acids and requires precise temperature control.
Industrial production methods: : On an industrial scale, the synthesis is optimized to improve yield and reduce costs:
Continuous flow reactors: : These are employed to maintain precise reaction conditions and improve the efficiency of multi-step processes.
Catalysis: : The use of homogeneous or heterogeneous catalysts to lower activation energies and increase reaction rates.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : The compound can undergo oxidative degradation in the presence of strong oxidizing agents, leading to the formation of ketones and acids.
Reduction: : Reduction reactions typically target the nitrogen-containing rings, resulting in the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the piperidine and pyridazine rings.
Common reagents and conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenated reagents, organolithium compounds.
Major products formed
Oxidation: : Formation of corresponding ketones and carboxylic acids.
Reduction: : Formation of corresponding secondary or tertiary amines.
Substitution: : Generation of various substituted derivatives with potential pharmacological activity.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, it serves as a building block for complex molecule construction. Biology : Investigated for its potential as a bioactive molecule influencing various biological pathways. Medicine : Explored for therapeutic applications, particularly as an inhibitor in enzymatic reactions. Industry : Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
Molecular targets and pathways
Enzymatic inhibition: : The compound may act as an inhibitor for specific enzymes by binding to active sites, thus altering the enzyme's activity.
Signal transduction modulation: : It may interfere with signaling pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Uniqueness: : The presence of the 6-Cyclopropylpyridazin-3-yl group distinguishes it from other similar molecules, providing unique steric and electronic properties. Similar compounds :
3-(4-{[(2-Cyclopropylphenyl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one.
3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one.
This compound's complexity and versatility make it a valuable subject in various fields of research and application. Its unique structure and reactivity profile offer numerous opportunities for the development of new materials and pharmaceuticals.
Propiedades
IUPAC Name |
3-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-11-8-19-17(18(22)24)23-9-6-13(7-10-23)12-25-16-5-4-15(20-21-16)14-2-3-14/h4-5,8,11,13-14H,2-3,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBJBXXQFUTYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
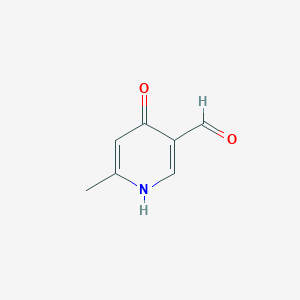
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)
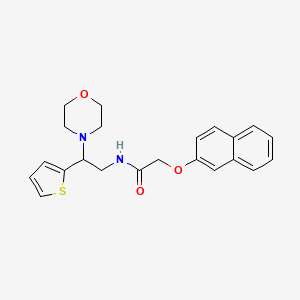
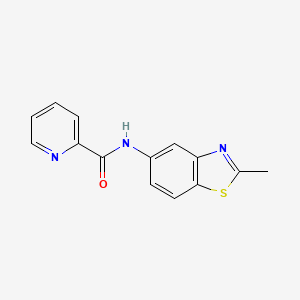
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
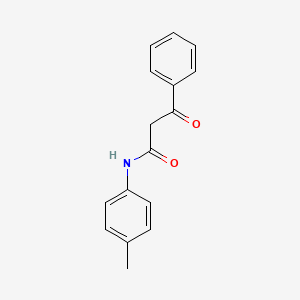
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
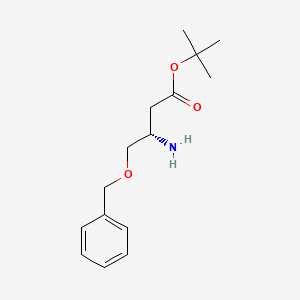
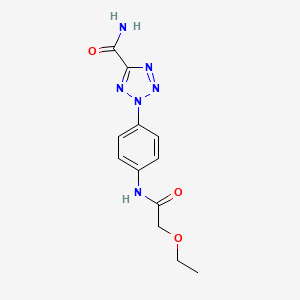
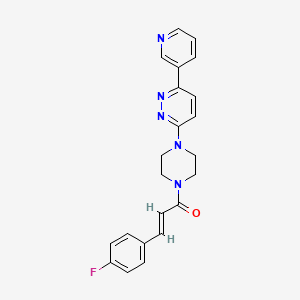
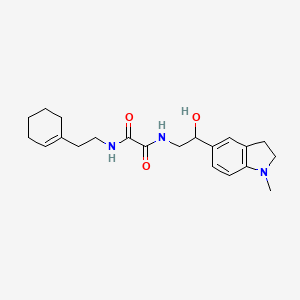
![3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2950367.png)
